

Application Notes and Protocols for Reductive Amination of 2(5H)-Furanone Structures

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Compound of Interest

Compound Name: 2(5H)-Furanone

Cat. No.: B122218

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Introduction

2(5H)-Furanone derivatives are versatile scaffolds in organic synthesis and medicinal chemistry, serving as precursors to a wide array of biologically active molecules.^[1] The modification of these structures through reductive amination opens a direct route to highly functionalized γ -lactams, a privileged structural motif in numerous pharmaceuticals, including anticonvulsant and anti-HIV agents. This protocol provides detailed methodologies for the reductive amination of various **2(5H)-furanone** structures, offering a robust strategy for the synthesis of diverse compound libraries for drug discovery and development.

The resulting aminofuranone derivatives and their corresponding γ -lactam products have shown significant promise as modulators of key signaling pathways implicated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor- γ (PPAR γ) pathways.^[1] Understanding these interactions is crucial for the rational design of novel therapeutic agents.

Data Presentation: Reaction Yields

The following tables summarize the yields of γ -lactam products obtained from the reductive amination of various **2(5H)-furanone** substrates with a range of primary and secondary amines.

Table 1: Reductive Amination of 3,4-Dihalo-2(5H)-Furanones

Entry	Furanone Substrate	Amine	Product	Yield (%)
1	Mucochloric Acid	Benzylamine	N-Benzyl-3,4-dichloro-γ-lactam	85
2	Mucochloric Acid	Aniline	N-Phenyl-3,4-dichloro-γ-lactam	78
3	Mucochloric Acid	p-Toluidine	N-(p-Tolyl)-3,4-dichloro-γ-lactam	81
4	Mucochloric Acid	4-Fluoroaniline	N-(4-Fluorophenyl)-3,4-dichloro-γ-lactam	82
5	Mucobromic Acid	Benzylamine	N-Benzyl-3,4-dibromo-γ-lactam	88
6	Mucobromic Acid	4-Methoxyaniline	N-(4-Methoxyphenyl)-3,4-dibromo-γ-lactam	81
7	Mucochloric Acid	Ethylamine	N-Ethyl-3,4-dichloro-γ-lactam	72
8	Mucochloric Acid	Glycine methyl ester	Methyl 2-(2,3-dichloro-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate	65

Table 2: Reductive Amination of 5-Substituted-2(5H)-Furanones (Representative Examples)

Entry	Furanone Substrate	Amine	Reducing Agent	Product	Yield (%)
1	5-Phenyl-2(5H)-furanone	Benzylamine	NaBH(OAc) ₃	1-Benzyl-5-phenylpyrrolidin-2-one	75
2	5-(4-Methoxyphenyl)-2(5H)-furanone	Aniline	NaBH ₃ CN	1,5-Di(4-methoxyphenyl)pyrrolidin-2-one	72
3	5-Methyl-2(5H)-furanone	Cyclohexylamine	NaBH(OAc) ₃	1-Cyclohexyl-5-methylpyrrolidin-2-one	80
4	5-Hydroxy-2(5H)-furanone	Benzylamine	NaBH(OAc) ₃	1-Benzyl-5-hydroxypyrrolidin-2-one	68

Experimental Protocols

Protocol 1: One-Pot Reductive Amination of 3,4-Dihalo-2(5H)-Furanones

This protocol is a general procedure for the one-pot reductive amination of mucohalic acids.

Materials:

- Mucochloric or Mucobromic Acid (1.0 eq)
- Desired primary or secondary amine (1.1 - 1.2 eq)
- Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Glacial Acetic Acid (optional, catalytic amount)

- Triethylamine (optional, 1.5 eq)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate and Hexane for elution

Procedure:

- To a solution of the mucohalic acid (1.0 eq) in anhydrous DCM (0.2 M), add the desired amine (1.1 eq).[\[1\]](#)
- For less reactive amines, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 30 minutes.[\[1\]](#)
- Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.[\[1\]](#)
- Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate (3 x 25 mL).[\[1\]](#)
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[\[1\]](#)
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure γ -lactam.[\[1\]](#)

Protocol 2: Reductive Amination of 5-Aryl-2(5H)-Furanones

This protocol describes a general method for the reductive amination of **2(5H)-furanones** bearing an aryl substituent at the 5-position.

Materials:

- 5-Aryl-**2(5H)-furanone** (1.0 eq)
- Desired primary amine (1.2 eq)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (2.0 eq)
- Anhydrous 1,2-Dichloroethane (DCE)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Ethyl acetate and Hexane for elution

Procedure:

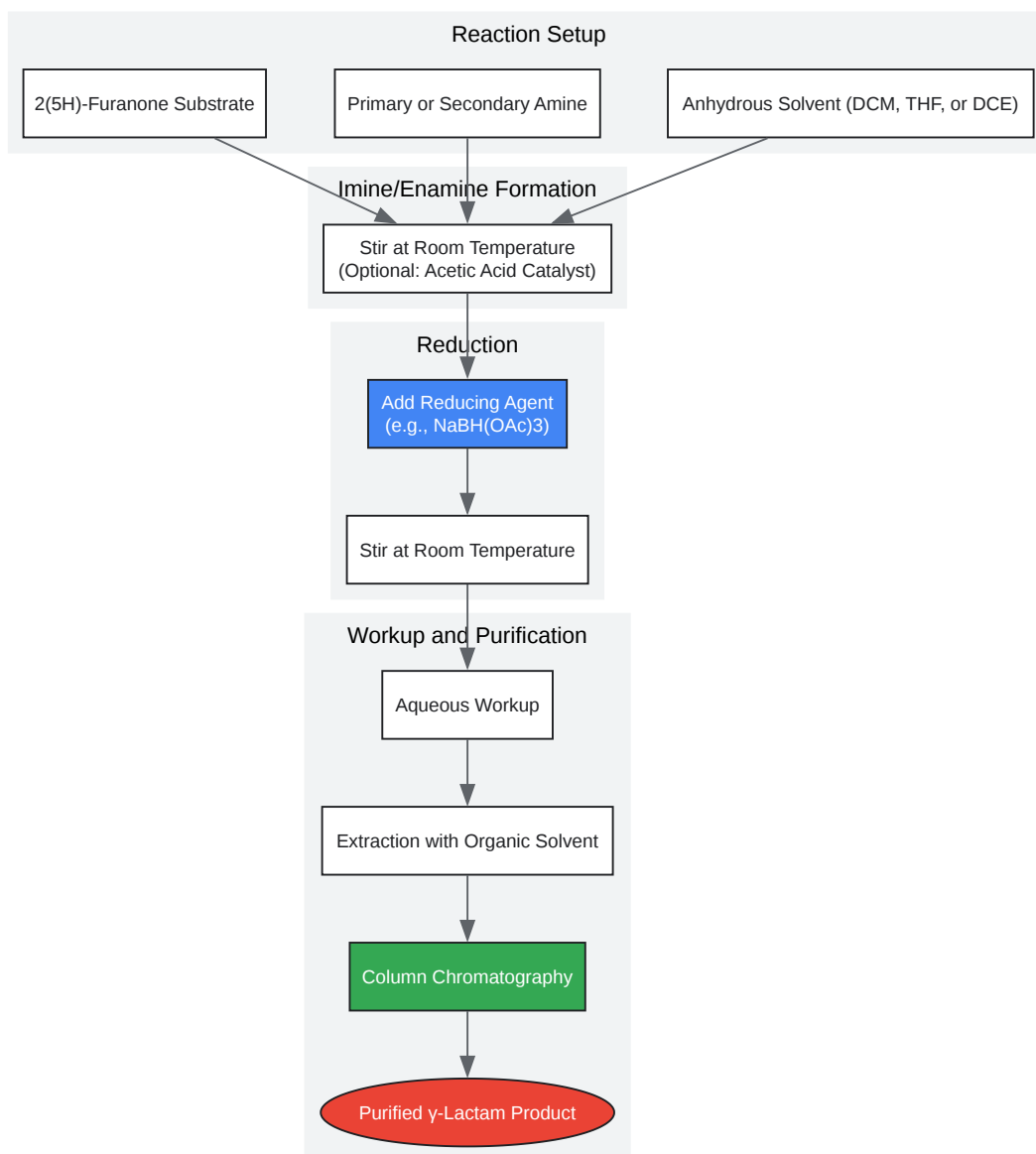
- In a round-bottom flask, dissolve the 5-aryl-**2(5H)-furanone** (1.0 eq) and the primary amine (1.2 eq) in anhydrous DCE.
- Add sodium triacetoxyborohydride (2.0 eq) in one portion to the stirred solution.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
- Quench the reaction with saturated sodium bicarbonate solution.

- Extract the mixture with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired N-substituted-5-aryl- γ -lactam.

Visualizations

Experimental Workflow

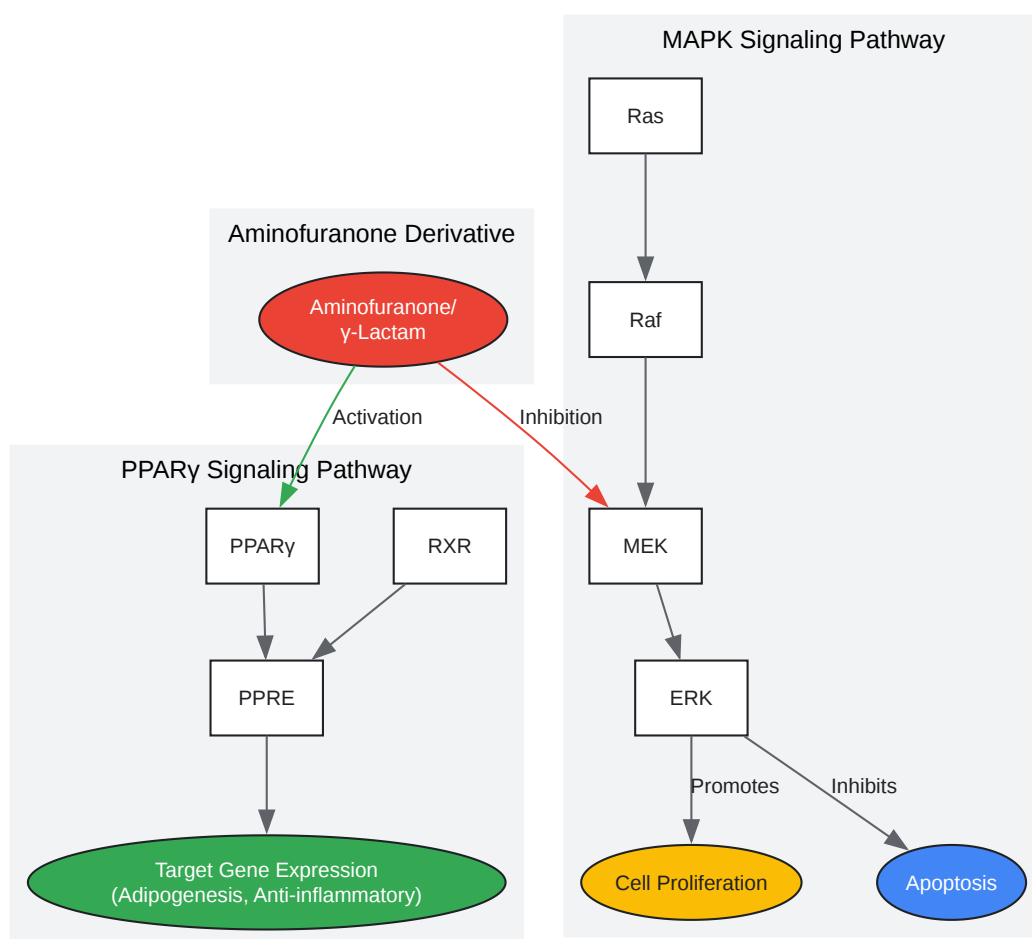
General Workflow for Reductive Amination of 2(5H)-Furanones

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Caption: A generalized workflow for the one-pot reductive amination of **2(5H)-furanone** derivatives.

Biological Context: Potential Signaling Pathway Modulation

Potential Modulation of MAPK and PPAR γ Signaling by Aminofuranone Derivatives



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References

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